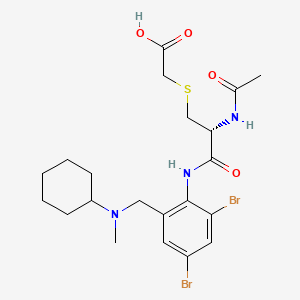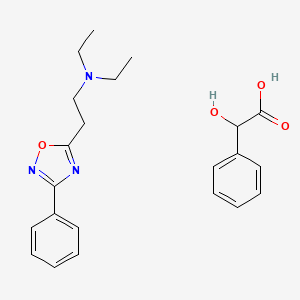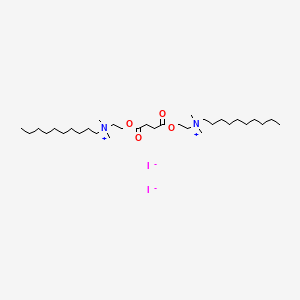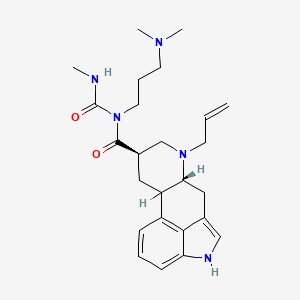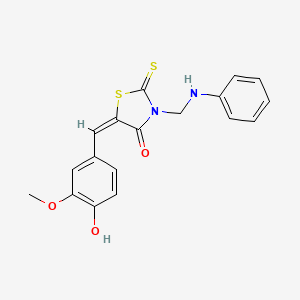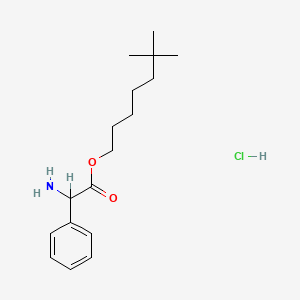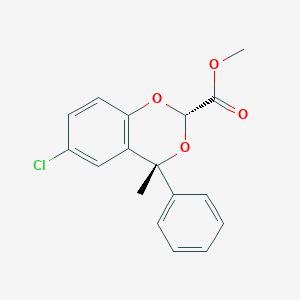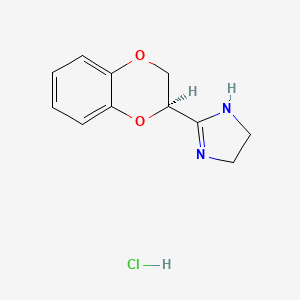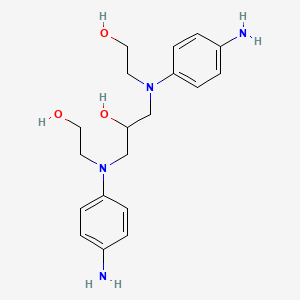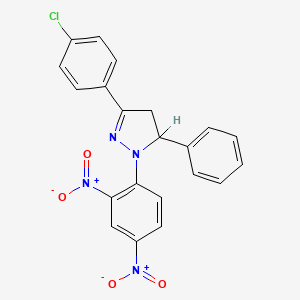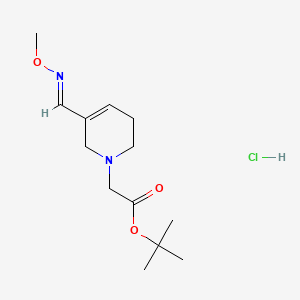
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, including a pyridine ring and a methoxyimino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via the reaction of a suitable precursor with methoxyamine hydrochloride under basic conditions.
Esterification: The final step involves the esterification of the pyridine derivative with 1,1-dimethylethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To increase reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Automated Control Systems: To ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or a precursor for drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical Reactivity: The presence of functional groups, such as the methoxyimino group, influences its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylethyl 3,6-dihydro-5-((hydroxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with a hydroxyimino group.
1,1-Dimethylethyl 3,6-dihydro-5-((ethoxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with an ethoxyimino group.
Uniqueness
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyimino group, in particular, may enhance its stability and reactivity compared to similar compounds.
Propiedades
Número CAS |
139886-15-0 |
|---|---|
Fórmula molecular |
C13H23ClN2O3 |
Peso molecular |
290.78 g/mol |
Nombre IUPAC |
tert-butyl 2-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H22N2O3.ClH/c1-13(2,3)18-12(16)10-15-7-5-6-11(9-15)8-14-17-4;/h6,8H,5,7,9-10H2,1-4H3;1H/b14-8+; |
Clave InChI |
YGKDPXXNMXEPGF-XHIXCECLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CN1CCC=C(C1)/C=N/OC.Cl |
SMILES canónico |
CC(C)(C)OC(=O)CN1CCC=C(C1)C=NOC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


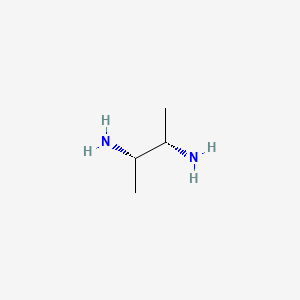
![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)
